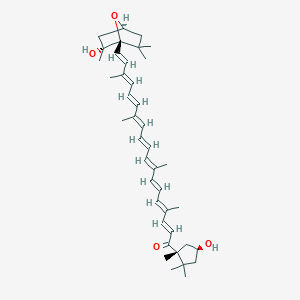

Capsanthin-3,6-epoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C40H56O4 |

|---|---|

Molecular Weight |

600.9 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-19-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35(42)38(9)26-33(41)25-36(38,5)6)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)27-34(44-40)28-39(40,10)43/h11-24,33-34,41,43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t33-,34-,38-,39+,40+/m0/s1 |

InChI Key |

TWTPPPZIWNGQCQ-YNKJSWFTSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\[C@@]12[C@](C[C@@H](O1)CC2(C)C)(C)O)/C=C/C=C(\C)/C=C/C(=O)[C@@]3(C[C@H](CC3(C)C)O)C |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(O1)CC2(C)O)(C)C)C=CC=C(C)C=CC(=O)C3(CC(CC3(C)C)O)C |

Synonyms |

capsanthin 3,6-epoxide |

Origin of Product |

United States |

Occurrence and Accumulation of Capsanthin 3,6 Epoxide in Biological Systems

Phytochemical Identification and Distribution in Capsicum Species

The identification of capsanthin-3,6-epoxide has been accomplished through advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with other spectroscopic methods. mdpi.comarkat-usa.org Its distribution appears to be highly specific, predominantly documented within the Capsicum annuum species.

This compound has been identified as a constituent of the carotenoid profile in various Capsicum annuum cultivars. mdpi.com It is generally considered a minor pigment in ripe red peppers. nih.gov For instance, in the red fruits of C. annuum var. lycopersiciforme rubrum, this compound is detected in lower quantities compared to the major red and yellow carotenoids. mdpi.com Its presence in red paprika has been confirmed through its isolation and the identification of its potential oxidative metabolite, capsanthone 3,6-epoxide. arkat-usa.orgencyclopedia.pub

The accumulation of this compound is also dependent on the fruit's developmental stage. Research has shown that this compound is present in the pale green stage of C. annuum peppers. encyclopedia.pubnih.gov This indicates its synthesis occurs relatively early in the maturation process, before the massive accumulation of the red pigments characteristic of the final ripening stages.

Table 1: Documented Presence of this compound in Capsicum annuum

| Cultivar/Variety | Developmental Stage | Reference |

|---|---|---|

| C. annuum (General) | Pale Green | encyclopedia.pubnih.gov |

| C. annuum var. lycopersiciforme rubrum | Ripe (Red) | mdpi.com |

| Red Paprika | Ripe (Red) | mdpi.comarkat-usa.orgnih.gov |

While carotenoids with a κ-end group, such as the parent compound capsanthin (B1668288), are considered characteristic of the Capsicum genus, the distribution of this compound appears to be much more restricted. nih.govencyclopedia.pub Extensive analyses of the carotenoid profiles of other domesticated pepper species, including C. baccatum, C. chinense, and C. pubescens, have identified a range of major carotenoids but have not reported the presence of this compound. mdpi.comencyclopedia.pub

Furthermore, studies on other botanical sources known to produce capsanthin, such as asparagus (Asparagus officinalis), have been conducted to search for related epoxide derivatives. acs.org In the fruits of asparagus, researchers were unable to detect carotenoids with a 3,6-epoxy end group, including this compound, even though capsanthin itself was present. acs.org This suggests that the specific enzymatic machinery or conditions required for the formation of the 3,6-epoxy structure may be unique to, or at least predominantly active in, Capsicum annuum.

Presence in Capsicum annuum Cultivars and Developmental Stages

Quantitative Variation of this compound Content Across Genotypes and Environmental Conditions

The content of carotenoids in peppers is known to vary significantly based on genetic makeup and agro-climatic conditions. mdpi.comnih.gov However, as a minor carotenoid, specific quantitative data for this compound is limited. Most quantitative studies focus on the commercially and nutritionally significant major pigments like capsanthin, capsorubin (B42635), β-carotene, and zeaxanthin (B1683548). oup.comresearchgate.net

One study has quantified this compound in pale green C. annuum fruit, as detailed in the table below.

Table 2: Quantitative Data for this compound

| Species | Developmental Stage | Content (mg/100 g Dry Weight) | Reference |

|---|---|---|---|

| Capsicum annuum | Pale Green | 0.42 | encyclopedia.pubnih.gov |

Cellular Localization and Accumulation Dynamics within Chromoplasts

The biosynthesis and storage of all carotenoids in pepper fruits, including this compound, occur within specialized plastids called chromoplasts. mdpi.com During the ripening of pepper fruit, chloroplasts, which are responsible for photosynthesis in green, immature fruits, undergo a profound transformation into chromoplasts. nih.gov This process involves the breakdown of chlorophyll (B73375) and the thylakoid membrane system and the simultaneous synthesis and accumulation of large quantities of carotenoids. nih.gov

Carotenoid biosynthetic enzymes are primarily located in the chromoplast's inner envelope membrane. mdpi.com As carotenoids like this compound are synthesized, they are sequestered away from the aqueous stromal environment. This sequestration is crucial as high concentrations of free, lipophilic molecules can be toxic and are prone to degradation. The primary sites for carotenoid accumulation within the chromoplast are lipophilic structures, mainly membranes and specialized lipoprotein particles known as plastoglobules. mdpi.com

The accumulation of xanthophylls is further facilitated by esterification with fatty acids. nih.gov This process increases the liposolubility of the carotenoids, allowing for more efficient packing within the plastoglobules and membranes. mdpi.com While it has not been specifically documented for this compound, this mechanism is a constitutive process for xanthophylls during pepper ripening and likely applies to it as a xanthophyll derivative. mdpi.com This dynamic process of synthesis, esterification, and sequestration into sub-organellar structures allows for the stable accumulation of the complex carotenoid profile characteristic of Capsicum fruits.

Biosynthesis and Metabolic Transformations of Capsanthin 3,6 Epoxide

Enzymatic Pathways and Precursor Relationships within Carotenogenesis

The biosynthesis of capsanthin-3,6-epoxide is a multi-step process involving several key enzymes that modify precursor carotenoids. This pathway is a branch of the main carotenoid biosynthetic route that produces the common yellow and red pigments in pepper fruits.

Role of Zeaxanthin (B1683548) Epoxidase (ZEP) in Epoxide Formation

Zeaxanthin epoxidase (ZEP) is a crucial enzyme in the formation of various epoxycarotenoids. mdpi.comnih.gov In the context of this compound biosynthesis, ZEP catalyzes the introduction of an epoxy group to precursor molecules. mdpi.comnih.gov Specifically, ZEP converts zeaxanthin into antheraxanthin (B39726) and subsequently into violaxanthin (B192666) by adding epoxide groups to the β-rings. mdpi.comnih.govnih.gov This epoxidation is a critical prerequisite for the subsequent reactions that lead to the formation of capsanthin (B1668288) and its derivatives. mdpi.comnih.gov The activity of ZEP is not limited to zeaxanthin; it can also act on β-cryptoxanthin to produce β-cryptoxanthin-5,6-epoxide. mdpi.com The formation of the 5,6-epoxy group is a key step that can subsequently be rearranged to form the 3,6-epoxy structure found in this compound. novapublishers.com

Recent research has shown that mutations in the ZEP gene can significantly alter the carotenoid profile in pepper fruits. wiley.com A splicing mutation in the ZEP gene can lead to a premature stop codon, resulting in reduced enzymatic activity. wiley.com This, in turn, affects the downstream production of epoxycarotenoids and their derivatives. wiley.com Silencing of the ZEP gene has been shown to increase the levels of zeaxanthin while decreasing the amounts of its downstream products, including antheraxanthin and violaxanthin. wiley.com

Involvement of Capsanthin-Capsorubin Synthase (CCS) and Related Enzymes in Conversion and Rearrangement

Capsanthin-capsorubin synthase (CCS) is a bifunctional enzyme that plays a central role in the formation of the characteristic red pigments in Capsicum fruits. oup.comtandfonline.com It catalyzes the conversion of the 5,6-epoxycarotenoids, antheraxanthin and violaxanthin, into capsanthin and capsorubin (B42635), respectively. mdpi.comnih.govoup.com This transformation involves a rearrangement of the 5,6-epoxy end group to form a κ-end group. novapublishers.com

While CCS is primarily known for producing capsanthin and capsorubin, it is also implicated in the formation of other minor carotenoids. oup.com The biosynthesis of this compound is believed to occur through the action of CCS on an appropriate epoxy-carotenoid precursor. nih.govacs.org The formation of the 3,6-epoxy-β-end group is a proposed biosynthetic route for several minor carotenoids in paprika. researchgate.netscienceopen.com It has been suggested that the 5,6-epoxy end group can undergo an endo epoxide rearrangement to form the 3,6-epoxy-β end group. novapublishers.com

A study involving engineered E. coli cells successfully produced this compound by functionally expressing multiple carotenogenic enzymes, including CaCCS and CaZEP from paprika. nih.govacs.org This research demonstrated that an enhanced interaction between CaCCS and CaZEP was crucial for the efficient synthesis of not only capsanthin and capsorubin but also cucurbitaxanthin A and this compound. nih.govacs.org This suggests a close functional relationship and potential physical proximity of these enzymes within the chromoplasts of pepper fruits. nih.govacs.org

Oxidative Metabolite Status of this compound

This compound is considered an oxidative metabolite within the carotenoid pathway in paprika. seiken-site.or.jpnih.gov More specifically, it is thought to be an oxidative metabolite of capsanthin. seiken-site.or.jpnih.gov Another related compound, capsanthone-3,6-epoxide, is believed to be formed from this compound through the oxidation of a hydroxyl group. seiken-site.or.jp The presence of these and other oxidized carotenoids, such as furanoid oxides, points to a complex network of oxidative transformations occurring during fruit ripening. researchgate.netebi.ac.uk

The reaction of paprika carotenoids with reactive oxygen species (ROS) has been studied to understand their degradation and transformation. seiken-site.or.jp While specific studies on the direct oxidation of capsanthin to this compound by ROS are limited, the formation of various epoxides and other oxidized products from capsanthin upon reaction with superoxide (B77818) anion radicals and hydroxyl radicals has been observed. seiken-site.or.jp This supports the general concept of this compound being a product of oxidative processes within the fruit.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic and molecular level. The expression of genes encoding the key biosynthetic enzymes is a primary regulatory point, influenced by developmental cues during fruit ripening.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The genes encoding the primary enzymes in the carotenoid biosynthetic pathway in Capsicum have been identified and characterized. mdpi.com The gene for capsanthin-capsorubin synthase (CCS) has been cloned and its function confirmed. oup.comtandfonline.com It is specifically expressed during the development of chromoplasts in fruits that accumulate ketocarotenoids. tandfonline.com Similarly, the gene for zeaxanthin epoxidase (ZEP) has been identified, and its role in the epoxidation of zeaxanthin is well-established. mdpi.comwiley.com

The genetic control of fruit color in peppers is complex, with several key genes, including phytoene (B131915) synthase (PSY1) and CCS, playing major roles. wiley.com The absence or inactivation of the CCS enzyme in certain yellow or orange pepper cultivars blocks the synthesis of red pigments, leading to the accumulation of their precursors, such as violaxanthin. nih.gov

Transcriptomic and Proteomic Insights into Pathway Regulation

Transcriptomic analyses of ripening chili pepper fruits have provided a broader view of the coordinated regulation of carotenoid metabolism. mdpi.comresearchgate.net These studies have revealed that the expression of genes encoding carotenoid biosynthetic enzymes is dynamically regulated during ripening. mdpi.comresearchgate.net For instance, the transcript abundance of CaZEP1 is highest in the immature green stage, while the expression of CCS increases significantly during ripening, coinciding with the accumulation of red pigments. mdpi.com

The accumulation of capsanthin during the transition from green to red fruit is associated with the transcriptional upregulation of PSY, PDS, BCH, and CCS. nih.gov Proteomic analyses of chromoplasts have also contributed to understanding the protein machinery involved in carotenoid biosynthesis and storage. thegoodscentscompany.com The coordinated expression of these genes and the subsequent accumulation of their protein products ensure the efficient production of the diverse array of carotenoids, including minor compounds like this compound, that contribute to the final color and nutritional quality of pepper fruits. mdpi.comnih.gov

Metabolic Engineering Approaches for Enhanced this compound Production in Heterologous Systems (e.g., E. coli)

The microbial production of complex plant-derived carotenoids such as this compound presents a promising and sustainable alternative to extraction from natural sources. Escherichia coli is a favored heterologous host for this purpose due to its well-characterized genetics, rapid growth, and established fermentation processes. The biosynthesis of this compound in E. coli necessitates the introduction of a multi-enzyme pathway, often requiring significant metabolic engineering to achieve detectable and substantial yields.

A landmark study successfully demonstrated the production of a series of carotenoids from paprika (Capsicum annuum), including this compound, in a pathway-engineered E. coli strain. nih.govacs.org This was the first reported instance of this compound biosynthesis within a microbial host. nih.govacs.org The core of this strategy involved the functional expression of eight distinct carotenogenic enzyme genes. nih.govacs.org

A critical challenge in the heterologous production of capsanthin and its derivatives is the efficiency of the terminal enzymatic steps. The enzyme capsanthin/capsorubin synthase (CCS) from C. annuum (CaCCS) exhibits dual functionality, acting as both a lycopene (B16060) β-cyclase and a synthase for capsanthin and capsorubin from their respective precursors, antheraxanthin and violaxanthin. nih.govacs.org Previous attempts to produce capsanthin in E. coli resulted in low yields, which was attributed to this dual activity and inefficient substrate channeling. nih.govacs.org

To overcome this limitation, a key metabolic engineering strategy focused on enhancing the protein-protein interaction between CaCCS and the upstream enzyme, zeaxanthin epoxidase (CaZEP). nih.govacs.org CaZEP is responsible for converting zeaxanthin into antheraxanthin and violaxanthin, the direct substrates for CaCCS. nih.govacs.org By ensuring these two enzymes are in close proximity, the efficiency of the reaction cascade can be significantly improved.

This was achieved by designing the enzymes to be located adjacently through the use of S·tag and S-protein binding. nih.govacs.org In this system, both CaCCS and CaZEP were individually fused to an S·tag. nih.govacs.org These tagged enzymes were then co-expressed with an oligomerizing S-protein that acts as a scaffold, bringing the enzymes together. nih.govacs.org This engineered proximity facilitated the efficient conversion of substrates and led to the successful biosynthesis of not only capsanthin and capsorubin but also cucurbitaxanthin A and, notably, this compound. nih.govacs.org The formation of this compound was identified as a novel reaction catalyzed by CaCCS under these conditions. nih.govacs.org

The successful production of these paprika-specific carotenoids in E. coli underscores the importance of protein scaffolding as a powerful metabolic engineering tool for optimizing multi-enzyme pathways. nih.govacs.org While the study confirmed the production of this compound, specific titers for this compound are not detailed in the available literature. However, research on the production of the related compound, capsanthin, in engineered E. coli has reported yields of up to 0.5 mg/L by significantly increasing the expression of the CCS gene and carefully regulating the seven upstream carotenogenic genes to minimize the formation of byproducts. nih.gov

The table below summarizes the key enzymes and engineering strategies employed for the production of this compound and related carotenoids in E. coli.

| Enzyme/Component | Source Organism | Function in Pathway | Metabolic Engineering Strategy | Reported Products |

| Geranylgeranyl pyrophosphate synthase (CrtE) | Pantoea ananatis | Precursor synthesis | Co-expression | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

| Phytoene synthase (CrtB) | Pantoea ananatis | Phytoene synthesis | Co-expression | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

| Phytoene desaturase (CrtI) | Pantoea ananatis | Lycopene synthesis | Co-expression | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

| Lycopene β-cyclase (CrtY) | Pantoea ananatis | β-carotene synthesis | Co-expression | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

| β-carotene hydroxylase (CrtZ) | Pantoea ananatis | Zeaxanthin synthesis | Co-expression | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

| Zeaxanthin epoxidase (CaZEP) | Capsicum annuum | Antheraxanthin & Violaxanthin synthesis | S·tag fusion for scaffolding | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

| Capsanthin/capsorubin synthase (CaCCS) | Capsicum annuum | Capsanthin, Capsorubin, Cucurbitaxanthin A, & this compound synthesis | S·tag fusion for scaffolding | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

| S-protein | RNase A | Scaffold for enzyme interaction | Co-expression to facilitate enzyme proximity | Capsanthin, Capsorubin, Cucurbitaxanthin A, this compound |

Advanced Analytical and Isolation Methodologies for Capsanthin 3,6 Epoxide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Capsanthin-3,6-epoxide from the complex carotenoid matrix of natural extracts. The choice of stationary phase and chromatographic mode is critical for achieving the necessary resolution to separate it from other isomers, particularly other epoxides like capsanthin (B1668288) 5,6-epoxide.

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is a cornerstone for carotenoid analysis. For the separation of carotenoid isomers, polymeric C30 reversed-phase columns are often superior to the more common C18 phases. mdpi.com The C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving geometric (cis/trans) isomers and structural isomers like epoxy carotenoids. mdpi.comresearchgate.net This increased selectivity arises from the greater interaction between the long C30 alkyl chains and the entire length of the carotenoid molecule. mdpi.com

In the analysis of carotenoids from paprika, HPLC methods have successfully identified this compound alongside its parent compounds and other related structures. cabidigitallibrary.orgmdpi.comresearchgate.net The elution order on a C30 column is typically influenced by polarity, with more polar compounds eluting earlier. Studies show that epoxy-carotenoids tend to elute before their corresponding hydroxy-carotenoids. botanyjournals.com For instance, in a typical separation of paprika carotenoids, this compound and its 9-cis-isomer were successfully resolved. seiken-site.or.jp The use of DAD allows for simultaneous quantification and tentative identification based on the characteristic UV-Vis absorption spectra of the eluted compounds. seiken-site.or.jp

Table 1: Representative HPLC Systems for Analysis of Epoxy Carotenoids

| Feature | System 1 (Paprika Analysis) seiken-site.or.jp | System 2 (Mamey Sapotexanthin Epoxide Analysis) core.ac.uk | System 3 (General Epoxy Carotenoid Separation) nih.gov |

| Column | YMC Carotenoid C30 | YMC C30 (250 x 10.0 mm) | C30 phase |

| Mobile Phase | Methanol / tert-Butyl methyl ether / Water | Methanol / MTBE / Water (60:36:4) | Gradient elution |

| Detection | Photodiode-Array (PAD) | DAD | HPLC-DAD-MS |

| Application | Separation of carotenoids from Capsicum annuum, including this compound. | Isolation of sapotexanthin 5,6-epoxide. | Separation of anti- and syn- diastereomers of 3-hydroxy-5,6-epoxy carotenoids. |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, owing to the use of sub-2 µm particle columns. While specific studies focusing exclusively on the UPLC analysis of this compound are not widely documented, the technique has been effectively applied to the separation of other capsanthin epoxides. For example, the reaction products of capsanthin with reactive oxygen species, which include various capsanthin epoxides like capsanthin 5,6-epoxide, have been analyzed using a UPLC system equipped with a BEH Shield RP18 column. seiken-site.or.jp This demonstrates the high resolving power of UPLC in separating closely related carotenoid epoxide isomers, a capability that is directly transferable to the analysis of this compound. seiken-site.or.jp

Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. Carotenoids like this compound are large, non-volatile molecules, making them unsuitable for direct GC analysis. However, GC-MS is a powerful tool for analyzing the volatile degradation products or derivatives of carotenoids, which can provide insights into their structure and flavor contribution. biorxiv.orgnih.gov For instance, GC has been used to analyze volatile compounds from bell peppers (Capsicum annuum) at various stages of ripening. cabidigitallibrary.org The oxidative cleavage of the carotenoid polyene chain can result in the formation of volatile compounds like β-ionone and other apocarotenoids. nih.gov While specific studies detailing the GC analysis of volatile derivatives formed directly from this compound are scarce, the methodology is applicable for studying its degradation profile under specific conditions (e.g., thermal treatment or oxidation).

Ultra-Performance Liquid Chromatography (UPLC) Applications

Spectroscopic Techniques for Structural Elucidation and Isomeric Analysis

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, confirming its molecular weight, elemental composition, and complex stereochemistry.

Mass spectrometry provides critical information on the molecular weight and fragmentation patterns of carotenoids. Techniques such as Atmospheric Pressure Chemical Ionization (APCI)-MS and Fast Atom Bombardment Collision-Induced Dissociation (FAB CID)-MS/MS have been instrumental in characterizing epoxy carotenoids. seiken-site.or.jpseiken-site.or.jp

LC-MS, particularly with APCI, has been used for the rapid identification of carotenoids in paprika extracts, confirming the molecular weight of this compound. botanyjournals.comseiken-site.or.jp However, for detailed structural information, tandem mass spectrometry (MS/MS) is required. FAB CID-MS/MS has proven particularly effective for distinguishing between different types of epoxy carotenoids. seiken-site.or.jpresearchgate.net The fragmentation patterns of 3,6-epoxy carotenoids are distinct from their 5,6- and 5,8-epoxy isomers. researchgate.net

In the analysis of capsanthone 3,6-epoxide, a direct oxidative metabolite of this compound, FAB CID-MS/MS revealed characteristic product ions. seiken-site.or.jpnih.gov These included a loss of water ([M-18]⁺) and a loss of toluene (B28343) ([M-80]⁺), the latter being a characteristic fragment for epoxy carotenoids. seiken-site.or.jp More importantly, specific product ions resulting from cleavage of the polyene chain were identified as diagnostic for the 3,6-epoxy end group. seiken-site.or.jpresearchgate.net

Table 2: Key Diagnostic Ions from FAB CID-MS/MS of Capsanthone 3,6-epoxide seiken-site.or.jp

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Loss / Fragment | Significance |

| 598 [M]⁺ | 580 | [M-18]⁺ | Loss of H₂O |

| 598 [M]⁺ | 518 | [M-80]⁺ | Loss of Toluene (characteristic of epoxy carotenoids) |

| 598 [M]⁺ | 430 | Cleavage of C7-C8 double bond | Diagnostic for 3,6-epoxy group |

| 598 [M]⁺ | 378 | Cleavage between C9-C10 | Diagnostic for 3,6-epoxy group |

| 598 [M]⁺ | 312 | Cleavage between C14-C15 | Diagnostic for 3,6-epoxy group |

| 598 [M]⁺ | 286 | Cleavage from epoxy end group | Diagnostic for 3,6-epoxy group |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of a molecule. Both ¹H and ¹³C NMR, along with two-dimensional experiments like COSY, NOESY, HSQC, and HMBC, are required to assign all proton and carbon signals and to determine the connectivity and spatial arrangement of atoms. seiken-site.or.jp

The structure of capsanthone 3,6-epoxide was fully characterized using a suite of NMR experiments. seiken-site.or.jpnih.gov The ¹³C NMR data confirmed the presence of key functional groups, including carbonyls (δc 201.2 and 216.4), a tertiary hydroxy group (δc 82.5), and carbons involved in the epoxide linkage (δc 75.4 and 91.7). seiken-site.or.jp ¹H NMR provided detailed information about the protons in the molecule, and NOESY experiments were crucial for establishing the stereochemistry by revealing through-space correlations between protons. seiken-site.or.jp Although this detailed data pertains to its direct metabolite, it provides the foundational spectral information for the 3,6-epoxy end group that defines this compound.

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for the 3,6-Epoxy End Group of Capsanthone 3,6-epoxide seiken-site.or.jp

| Carbon Position | ¹³C Shift (ppm) | ¹H Shift (ppm) |

| 1 | 35.8 | 1.18, 1.60 |

| 2 | 41.1 | 1.62, 1.85 |

| 3 | 75.4 | 4.39 |

| 4 | 47.7 | 1.68, 2.06 |

| 5 | 82.5 | - |

| 6 | 91.7 | - |

| 16 | 32.2 | 1.44 |

| 17 | 25.7 | 0.89 |

| 18 | 31.6 | 1.21 |

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy is a critical tool for determining the absolute configuration of chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. The CD spectrum of this compound, like other carotenoids, is influenced by the chirality of its end groups.

In a study by Maoka et al. (2001), a new carotenoid, initially designated as compound 1 and later identified as capsanthone 3,6-epoxide, was analyzed using CD spectroscopy. seiken-site.or.jp The analysis, conducted in diethyl ether (Et2O), revealed specific Cotton effects at various wavelengths. seiken-site.or.jp Notably, the CD spectrum of this new compound was found to be almost identical to that of (3S,5R,6S,3'S,5'R)-capsanthin 3,6-epoxide, suggesting a similar stereochemical arrangement. seiken-site.or.jp The observed CD spectral data provides key insights into the molecule's three-dimensional structure. seiken-site.or.jpmdpi.com

The combination of HPLC with a CD detector (HPLC-CD) has emerged as a powerful method for the analysis of chiral compounds. nih.govcore.ac.ukacs.orgwiley.com This hyphenated technique allows for the separation of compounds in a mixture followed by the immediate determination of their chiroptical properties. nih.govcore.ac.ukwiley.com For instance, the enantiomeric purity of various substances can be determined by positioning a CD detector after an achiral HPLC column. nih.gov This approach is valuable for identifying and characterizing stereoisomers of carotenoids, including epoxides, directly from complex biological extracts. core.ac.ukacs.orgwiley.com

Table 1: Circular Dichroism (CD) Spectral Data for this compound and Related Compounds

| Compound | Solvent | Wavelength (λ) in nm (Δε) | Source |

| Capsanthone 3,6-epoxide | Diethyl ether (Et₂O) | 243 (-0.5), 278 (+2), 325 (-1) | seiken-site.or.jp |

UV-Visible Spectroscopy for Purity and Concentration Assessment

UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the qualitative and quantitative analysis of carotenoids, including this compound. The characteristic polyene chromophore of carotenoids gives rise to strong absorption in the visible region of the electromagnetic spectrum. The position of the absorption maxima (λmax) and the shape of the spectrum provide valuable information for identification and can indicate the length of the conjugated double bond system.

The UV-Vis spectrum of a carotenoid is a key parameter for its initial characterization. For Capsanthone 3,6-epoxide, a related compound, the absorption maximum was recorded at 470 nm in diethyl ether (Et2O). seiken-site.or.jp In another study, the absorption maximum for a compound identified as a didehydro derivative of capsanthin 5,6-epoxide was found at 463 nm. seiken-site.or.jp The position of these maxima is indicative of the specific chromophore present in the molecule.

UV-Vis spectroscopy is also routinely employed to assess the purity of an isolated carotenoid fraction. A pure compound will exhibit a well-defined spectrum with characteristic fine structure. The presence of impurities can lead to a broadening of the absorption bands or the appearance of additional peaks. Furthermore, the concentration of a carotenoid solution can be determined using the Beer-Lambert law, which relates absorbance to concentration, provided the molar absorptivity coefficient is known. This is a primary method for quantifying carotenoids in extracts. nih.gov

Table 2: UV-Visible Absorption Maxima for this compound and Related Compounds

| Compound | Solvent | Absorption Maxima (λmax) in nm | Source |

| Capsanthone 3,6-epoxide | Diethyl ether (Et₂O) | 470 | seiken-site.or.jp |

| Didehydro derivative of capsanthin 5,6-epoxide | Not specified | 463 | seiken-site.or.jp |

| Capsanthin 5,6-epoxide | Not specified | 463 | seiken-site.or.jp |

| Capsanthin 5,8-epoxide | 90% Methanol | 448 | seiken-site.or.jp |

Extraction and Purification Strategies for this compound from Complex Biological Matrices

The isolation of this compound from its natural sources, primarily red paprika (Capsicum annuum), involves a multi-step process of extraction and purification designed to separate it from a complex mixture of other carotenoids and lipids. seiken-site.or.jpnih.govarkat-usa.orggoogle.comresearchgate.net

The initial step typically involves the extraction of carotenoids from the plant material. arkat-usa.orgresearchgate.net Fresh red paprika is often first extracted with methanol, followed by a solvent with lower polarity like diethyl ether. arkat-usa.org The resulting extract contains a mixture of carotenoids, many of which are esterified with fatty acids. nih.gov Therefore, a saponification step is commonly employed to hydrolyze these esters, yielding the free carotenoids. arkat-usa.orggoogle.com This is typically achieved by treating the extract with an alkali solution, such as potassium hydroxide (B78521) (KOH) in ethanol, often at ambient temperature to prevent degradation of sensitive compounds like capsanthin. google.com

Following extraction and saponification, a series of purification steps are necessary to isolate this compound. Column chromatography is a widely used technique for this purpose. seiken-site.or.jpcore.ac.uk In one method, a crude carotenoid extract was subjected to column chromatography on silica (B1680970) gel, with elution using a gradient of acetone (B3395972) in n-hexane. seiken-site.or.jp Fractions containing the target compound are then collected for further purification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. seiken-site.or.jpcore.ac.ukwiley.com Reversed-phase HPLC, often using a C18 or C30 column, is particularly effective for separating individual carotenoids based on their polarity. seiken-site.or.jpcore.ac.ukwiley.comresearchgate.net For instance, a new carotenoid, capsanthone 3,6-epoxide, was further purified by HPLC on a C18 reversed-phase column with a mobile phase of dichloromethane/acetonitrile (5:95). seiken-site.or.jp The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the UV-Vis spectrum of the eluting compounds, aiding in their identification. seiken-site.or.jp The combination of different chromatographic techniques, such as column chromatography followed by HPLC, is often necessary to obtain pure this compound. seiken-site.or.jpcore.ac.ukwiley.com

Table 3: Summary of Extraction and Purification Strategies for this compound and Related Carotenoids

| Step | Method | Details | Source |

| Extraction | Solvent Extraction | Methanol followed by diethyl ether from fresh red paprika. | arkat-usa.org |

| Saponification | Alkaline Hydrolysis | Ethanolic potassium hydroxide (KOH) at ambient temperature to hydrolyze carotenoid esters. | google.com |

| Initial Purification | Column Chromatography | Silica gel column with a gradient of acetone in n-hexane. | seiken-site.or.jp |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase column with a mobile phase of dichloromethane/acetonitrile (5:95). | seiken-site.or.jp |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | C30 column with various solvent systems for separating carotenoid isomers. | core.ac.ukwiley.comresearchgate.net |

Biological Activities and Cellular Interactions of Capsanthin 3,6 Epoxide in Vitro and in Vivo Models

Mechanisms of Antioxidant Activity

The antioxidant capabilities of Capsanthin-3,6-epoxide are a significant aspect of its biological profile, contributing to its potential protective effects against oxidative stress-related damage.

This compound has demonstrated notable efficacy in inhibiting lipid peroxidation, a key process in cellular injury initiated by free radicals. Studies comparing the antioxidant effects of various carotenoids from C. annuum have shown that this compound is a more potent inhibitor of peroxyl radical-dependent lipid peroxidation than both capsanthin (B1668288) and β-carotene. nih.govmdpi.com

In one comparative analysis, the antioxidative activities of several paprika carotenoids against the oxidation of methyl linoleate (B1235992) were evaluated. researchgate.net The results indicated a specific hierarchy of effectiveness, positioning this compound as a superior antioxidant to several other well-known carotenoids. mdpi.comresearchgate.net

Table 1: Inhibitory Effect of Paprika Carotenoids on Peroxyl Radical-Dependent Lipid Peroxidation

This table ranks the antioxidant activity of various carotenoids, with a lower number indicating a stronger inhibitory effect.

| Rank | Compound | Antioxidant Activity |

| 1 | Capsorubin (B42635) | Most Potent |

| 2 | This compound | Very Potent |

| 3 | Capsanthin | Potent |

| 4 | Cycloviolaxanthin | Moderate |

| 5 | β-carotene | Less Potent |

Source: Adapted from Maoka et al., 2001b; Asai et al., 2004. nih.govresearchgate.net

Beyond direct radical scavenging, this compound also influences the generation of reactive oxygen species within cellular systems. Research has shown that both capsanthin and this compound have significant modifying effects on the generation of superoxide (B77818) (O₂•⁻) from activated human leukocytes. novapublishers.com This modulation of ROS production is a key mechanism in mitigating the oxidative stress that is associated with the pathology of several diseases. novapublishers.com

Free Radical Scavenging Capabilities and Lipid Peroxidation Inhibition (e.g., against peroxyl radicals)

Anti-inflammatory Modulatory Effects

This compound exhibits anti-inflammatory properties through its interaction with key signaling pathways and the regulation of inflammatory mediators.

While comprehensive studies focusing specifically on this compound are limited, research on carotenoid mixtures from paprika, where this compound is present, indicates a clear anti-inflammatory action. nih.gov These mixtures have been shown to suppress the mRNA gene expression of pro-inflammatory factors including Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in co-cultures of adipocyte and macrophage cells. nih.govencyclopedia.pub The primary carotenoid, capsanthin, is noted for these effects, suggesting a potential role for its related compounds like this compound. encyclopedia.pubsemanticscholar.org

This compound demonstrates a notable inhibitory effect on the production of nitric oxide (NO). mdpi.comthelifecoshop.comnih.gov Excessive production of NO by inflammatory leukocytes is a component of oxidative stress linked to carcinogenesis and other diseases. novapublishers.com Studies have identified that this compound, along with capsanthin and capsorubin, can suppress NO generation. novapublishers.commdpi.com This inhibitory activity is structurally dependent, with the 3-hydroxy-κ-end group of these carotenoids being important for the suppression of NO. mdpi.comnih.gov The inhibitory effect of this compound on NO generation was found to be remarkably higher than that of capsanthin. novapublishers.com

Table 2: Effect of this compound on Inflammatory Mediators

This table summarizes the observed effects of the compound on key inflammatory markers based on in vitro studies.

| Inflammatory Mediator | Observed Effect of this compound |

| Superoxide (O₂•⁻) | Modulates generation |

| Nitric Oxide (NO) | Notable inhibitory effect on generation |

Source: Adapted from Murakami et al., 2000; Ma et al., 2020. novapublishers.commdpi.com

Impact on Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-6, TNF-α, MCP-1)

Cellular Proliferation and Apoptosis Modulation in Disease Models (e.g., Cancer Cell Lines)

This compound has been identified as having potential anti-cancer activity. In vitro studies have demonstrated its ability to act as an anti-tumor promoter. Specifically, this compound, isolated from the fruits of C. annuum, exhibited potent inhibitory effects on the Epstein-Barr virus early antigen activation induced by a tumor promoter. researchgate.net This activity suggests a role in modulating cellular pathways related to proliferation and potentially apoptosis in cancer models, highlighting its chemopreventive potential. researchgate.net

Induction of Cell Cycle Arrest and Programmed Cell Death Pathways

While direct studies on this compound's specific role in cell cycle arrest and apoptosis are limited, research on related carotenoids from paprika (Capsicum annuum), where this compound is found, provides significant insights. The inhibitory effects of paprika extracts, containing a mixture of carotenoids including capsanthin and its derivatives, are attributed in part to the induction of cell cycle arrest and apoptosis. cabidigitallibrary.org

Generally, carotenoids can influence the cell cycle by suppressing the activation of cyclin-CDK complexes. mdpi.com For instance, fucoxanthin, another carotenoid, has been shown to induce G0/G1- and G2/M-phase cell-cycle arrest by altering the expression of genes like GADD45, p21, p27, cyclin D1, cyclin D2, and CDK4. taylorandfrancis.com The pro-apoptotic effects of various carotenoids are well-documented and involve multiple molecular pathways, including the Bcl-2 family proteins and caspases. taylorandfrancis.comsrce.hr

Research on capsanthin, a closely related precursor, has demonstrated its ability to induce apoptosis in cancer cells. srce.hr This process is often associated with the generation of intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways and inhibit the cell cycle. srce.hr For example, capsanthin treatment in certain cancer cell lines has been shown to decrease cell viability in a dose-dependent manner and significantly increase the presence of apoptotic bodies. humanjournals.com This action is linked to a Bcl-2 sensitive apoptotic pathway. humanjournals.com

Although direct evidence for this compound is still emerging, the known activities of its parent compounds and the general mechanisms of carotenoids suggest its potential involvement in these crucial cellular processes.

Immunomodulatory Potential

Influence on Immune Cell Function and Related Signaling Pathways

The immunomodulatory properties of this compound are an area of growing interest, with current understanding largely derived from studies on its parent compound, capsanthin, and other related carotenoids. These compounds have demonstrated the ability to influence immune cell function and associated signaling pathways.

Capsanthin and this compound have been noted for their significant inhibitory effects on the generation of nitric oxide (NO). mdpi.com NO is a key signaling molecule in the immune system, and its regulation is crucial for modulating inflammatory responses. The structural features of these carotenoids, specifically the 3-hydroxy-κ-end groups, are thought to be responsible for this suppressive effect on NO generation. mdpi.com

In contrast, other carotenoids without this specific end group, such as lutein (B1675518) and astaxanthin, have been observed to increase NO generation. mdpi.com This highlights the structure-dependent nature of carotenoid interactions with immune signaling.

While direct studies detailing the influence of this compound on specific immune cell types (e.g., lymphocytes, macrophages) and their signaling cascades (e.g., NF-κB, MAPK pathways) are not extensively documented, the known anti-inflammatory and antioxidant activities of related paprika carotenoids suggest a potential for such interactions. sci-hub.se For example, capsanthin has been shown to inhibit the expression of inflammatory cytokines like TNF-α and various interleukins. researchgate.net Given that this compound is a derivative, it may share or possess unique immunomodulatory capabilities.

Neuroprotective Properties in Experimental Models

The potential neuroprotective effects of this compound are an emerging area of research, with evidence suggesting a role in protecting neuronal cells from oxidative stress. While direct studies on this specific epoxide are limited, the broader class of carotenoids, including those found in paprika, have shown promise in this regard.

Oxidative stress is a key contributor to neurodegenerative diseases, and the antioxidant properties of carotenoids make them prime candidates for neuroprotection. sci-hub.se Carotenoids can provide protection against cellular damage caused by reactive oxygen species. nih.govresearchgate.net Studies on related compounds like cryptocapsin and its 5,6-epoxide derivative have demonstrated anti-amyloidogenic potential, which is relevant to Alzheimer's disease. researchgate.net These compounds have been shown to prevent the formation of amyloid-β fibrils and disrupt existing aggregates. researchgate.net

The neuroprotective mechanisms of carotenoids are thought to involve the attenuation of oxidative damage and the activation of defensive antioxidant enzymes. sci-hub.se For instance, some carotenoids have been found to inhibit nitric oxide production, a key molecule in neuroinflammation. nih.gov

Metabolic Regulatory Effects

While direct research on the metabolic regulatory effects of this compound is limited, studies on its parent compound, capsanthin, and extracts from red paprika provide significant insights into its potential influence on adipogenesis and lipid homeostasis in non-human models.

Studies utilizing 3T3-L1 preadipocytes, a common in vitro model for studying adipogenesis, have shown that capsanthin can inhibit the differentiation of these cells into mature adipocytes. biomolther.org Furthermore, in differentiated adipocytes, capsanthin has been observed to exhibit lipolytic activity, promoting the breakdown of stored fats. biomolther.org Paprika pigments, which include capsanthin and its derivatives, have been shown to promote the differentiation of 3T3-L1 adipocyte cells while also upregulating the expression and secretion of adiponectin, a beneficial adipokine. nih.gov

In vivo studies using high-fat diet-induced obese mice have demonstrated that supplementation with red paprika and purified capsanthin can lead to a significant reduction in weight gain and ameliorate the hypertrophy of the liver and adipose tissues. researchgate.net These effects are associated with an improvement in the serum lipid profile and adipokine secretion. researchgate.net Specifically, treatment with red paprika and capsanthin has been shown to ameliorate hepatic steatosis by suppressing hepatic lipogenesis and increasing fatty acid oxidation. researchgate.net

In the epididymal adipose tissue of these mice, red paprika and capsanthin treatment inhibited adipogenesis and led to a decrease in the size of lipid droplets. researchgate.net These findings suggest that capsanthin and its related compounds, likely including this compound, can beneficially modulate lipid metabolism in both the liver and adipose tissue. researchgate.net

Table of Research Findings on Related Compounds:

| Compound/Extract | Model System | Observed Effects | Reference(s) |

| Capsanthin | 3T3-L1 Preadipocytes | Inhibited adipogenesis and showed lipolytic activity in differentiated adipocytes. | biomolther.org |

| Paprika Pigments | 3T3-L1 Adipocytes | Promoted adipocyte differentiation and upregulated adiponectin mRNA expression and secretion. | nih.gov |

| Red Paprika & Capsanthin | High-Fat Diet-Induced Obese Mice | Reduced weight gain, ameliorated liver and adipose tissue hypertrophy, improved serum lipid profile, and suppressed hepatic lipogenesis. | researchgate.net |

| Red Paprika & Capsanthin | High-Fat Diet-Induced Obese Mice | Inhibited adipogenesis and decreased lipid droplet size in epididymal adipose tissue. | researchgate.net |

Molecular and Cellular Mechanisms of Action of Capsanthin 3,6 Epoxide

Interactions with Intracellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)

While direct studies on capsanthin-3,6-epoxide's interaction with major signaling pathways are limited, research on related carotenoids from chili peppers provides a basis for understanding its potential mechanisms. Carotenoids, in general, have been shown to modulate ubiquitous signaling pathways like NF-κB and MAPKs. mdpi.comresearchgate.net These pathways are critical in regulating cellular processes, including inflammation and cell proliferation. wisdomlib.org For instance, deregulation of the MAPK signaling pathway is linked to carcinogenesis. wisdomlib.orgscribd.com Capsaicin, another compound from Capsicum, has been observed to utilize several signaling pathways, including MAPK and NF-κB, to control cancer cell activities. nih.gov Although specific data for this compound is scarce, its structural similarity to other bioactive carotenoids suggests it may also interact with these fundamental cellular signaling cascades.

Modulation of Gene Expression and Epigenetic Landscapes

The influence of carotenoids extends to the regulation of gene expression. mdpi.com Provitamin A carotenoids, for example, can lead to the synthesis of retinoic acid, which in turn regulates gene expression through pathways like NF-κB and MAPKs. mdpi.comresearchgate.net

Regulation of Transcription Factors (e.g., Nrf2)

Currently, there is no direct evidence specifically linking this compound to the regulation of the transcription factor Nrf2. However, the broader class of carotenoids is known to modulate gene expression, and transcription factors are key mediators of this process. mdpi.comnih.gov Further research is needed to determine if this compound specifically targets the Nrf2 pathway, which is a critical regulator of cellular antioxidant responses.

Influence on MicroRNA Expression and DNA Methylation

The specific effects of this compound on microRNA expression and DNA methylation have not yet been elucidated. This remains an area for future investigation to understand the full scope of its epigenetic regulatory potential.

Impact on Mitochondrial Function and Bioenergetics

The influence of carotenoids on mitochondrial function is an emerging area of research. Some carotenoids have been shown to affect mitochondrial processes. nih.gov

Effects on Mitochondrial Respiration and ATP Production

Specific studies detailing the effects of this compound on mitochondrial respiration and ATP production are not currently available. However, research on the related compound capsanthin (B1668288) has shown that it can lead to excessive ATP production, which in turn enhances spontaneous locomotive activity in mice. encyclopedia.pubmdpi.com This suggests that carotenoids from paprika may have the potential to influence cellular bioenergetics.

Autophagy Regulation and Cellular Stress Response Pathways

This compound has demonstrated notable activity in cellular stress responses. It exhibits significant superoxide (B77818) generation and inhibitory effects on the production of nitric oxide (NO). novapublishers.commdpi.comnih.gov The 3-hydroxy-κ-end group, a structural feature of this compound, is thought to be important for the suppression of NO generation. novapublishers.commdpi.com In studies comparing its activity to other carotenoids, this compound showed a remarkably high inhibition of NO generation. novapublishers.com

In terms of other stress responses, while direct evidence on autophagy regulation by this compound is lacking, related compounds from Capsicum have been shown to induce autophagy in human cancer cells. nih.gov Furthermore, carotenoids can provide protection against oxidative stress. cabidigitallibrary.org

Table 1: Investigated Biological Activities of this compound

| Biological Process | Finding | Source(s) |

|---|---|---|

| Nitric Oxide (NO) Inhibition | Exhibits inhibitory effects on the generation of nitric oxide. | novapublishers.commdpi.comnih.gov |

| Superoxide Generation | Shows notable superoxide generation. | novapublishers.commdpi.comnih.gov |

| Anti-tumor Promotion | Demonstrated potent in vitro anti-tumor-promoting activity. | nih.govhumanjournals.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Antheraxanthin (B39726) |

| β-carotene |

| Capsaicin |

| Capsanthin |

| This compound |

| Capsorubin (B42635) |

| Cucurbitaxanthin A |

| Cucurbitaxanthin B |

| Lutein (B1675518) |

| Lycopene (B16060) |

| Neoxanthin |

| Retinoic Acid |

| Violaxanthin (B192666) |

Comparative Studies and Structure Activity Relationships of Capsanthin 3,6 Epoxide

Comparison of Biological Activities with Other Paprika Carotenoids (e.g., Capsanthin (B1668288), Capsorubin (B42635), β-carotene, Cycloviolaxanthin)

Capsanthin-3,6-epoxide, a minor carotenoid found in paprika (Capsicum annuum), exhibits a distinct profile of biological activities when compared to its more abundant counterparts like capsanthin, capsorubin, β-carotene, and cycloviolaxanthin. researchgate.netseiken-site.or.jpscienceopen.com Research highlights significant differences in their antioxidant and anti-inflammatory potentials.

In studies evaluating the inhibition of peroxyl radical-dependent lipid peroxidation, this compound demonstrates potent antioxidant activity. researchgate.netresearchgate.net Its efficacy is surpassed only by capsorubin, but it is notably stronger than capsanthin, cycloviolaxanthin, and β-carotene. researchgate.netresearchgate.net This indicates that the red xanthophylls, including this compound, are more effective inhibitors of lipid peroxidation than β-carotene. researchgate.net

Regarding anti-inflammatory effects, this compound and its parent compound, capsanthin, show significant inhibitory effects on the generation of nitric oxide (NO), a key mediator in inflammatory processes. mdpi.com This is in contrast to other carotenoids like lutein (B1675518) and astaxanthin, which have been observed to increase NO generation. mdpi.com

The following table summarizes the comparative biological activities of this compound and other relevant paprika carotenoids.

| Carotenoid | Inhibition of Lipid Peroxidation (Ranking) | Effect on Nitric Oxide (NO) Generation |

|---|---|---|

| Capsorubin | 1 (Most Potent) researchgate.netresearchgate.net | Inhibitory mdpi.com |

| This compound | 2 researchgate.netresearchgate.net | Inhibitory mdpi.com |

| Capsanthin | 3 researchgate.netresearchgate.net | Inhibitory mdpi.com |

| Cycloviolaxanthin | 4 researchgate.netresearchgate.net | Not specified |

| β-carotene | 5 (Least Potent) researchgate.netresearchgate.net | Not specified |

Elucidation of Structure-Activity Relationships for Epoxidized and Ketocarotenoids

The biological activity of carotenoids is intrinsically linked to their molecular structure. For epoxidized and ketocarotenoids like this compound, specific functional groups are responsible for their distinct properties.

The superior antioxidant activity of ketocarotenoids, such as capsanthin and capsorubin, compared to non-ketocarotenoids like β-carotene, is largely attributed to the presence of a conjugated keto group. researchgate.net This functional group extends the conjugated polyene chain, which enhances the molecule's ability to delocalize electrons and scavenge free radicals. researchgate.net The stability of ketocarotenoids to autoxidation processes is markedly greater, which enhances their antioxidant capacity.

The anti-inflammatory action, specifically the suppression of nitric oxide (NO) generation, is associated with the 3-hydroxy-κ-end group structure found in capsanthin and capsorubin. mdpi.com this compound shares structural similarities, and its inhibitory effect on NO suggests this end group is a critical determinant of this specific biological function. mdpi.com

The presence of an epoxide group introduces further modifications to the molecule's activity. This compound features a 3,6-epoxy-5-hydroxy end group, a structure not commonly reported among natural carotenoids. researchgate.net This epoxy ring can influence the molecule's polarity and interaction with biological membranes and enzymes. Furthermore, this compound can be metabolized through oxidation into capsanthone 3,6-epoxide, another minor carotenoid in paprika. seiken-site.or.jpnih.gov This metabolic conversion, which involves the oxidation of a hydroxyl group, indicates a dynamic structure-activity relationship where the biological effects can be altered through metabolic processes within the organism. seiken-site.or.jpnih.gov

Synergistic and Antagonistic Effects with Co-occurring Phytochemicals

Paprika is a complex matrix containing a diverse array of phytochemicals, including various carotenoids, flavonoids, phenolic acids, vitamins (like α-tocopherol), and capsaicinoids. nih.govmdpi.com The biological effects of a single compound like this compound can be modulated through interactions with these co-occurring substances, leading to synergistic or antagonistic outcomes.

Research on mixtures of paprika carotenoids has revealed complex interactions. For instance, a mixture of β-carotene and capsanthin exhibited synergistic antioxidant activity in scavenging ABTS radicals at specific ratios (1:1 and 1:9), but an antagonistic effect was observed at a different ratio (9:1). nih.gov While this study did not specifically include this compound, it highlights the potential for ratio-dependent interactions among carotenoids.

Synergism is not limited to carotenoid-carotenoid interactions. Studies have shown that other phytochemicals can protect carotenoids from degradation. A strong synergistic effect was observed in a mixture of α-tocopherol and rosemary extract (rich in phenolic compounds) in preventing the discoloration of paprika carotenoids under UV radiation. oup.com This suggests that co-occurring antioxidants can help maintain the stability and, by extension, the bioactivity of carotenoids.

Furthermore, the presence of capsaicin, the compound responsible for the pungency of chili peppers, has been shown to improve the bioaccessibility of carotenoids. botanyjournals.com Capsaicin influences the formation of smaller, more stable micelles in the gastrointestinal tract, which can enhance the absorption of fat-soluble compounds like carotenoids. botanyjournals.com Although direct studies on this compound are lacking, these findings suggest that its bioavailability and subsequent biological effects could be enhanced when consumed as part of the whole paprika matrix, which contains capsaicinoids and other phytochemicals. botanyjournals.com

Future Directions and Potential Research Applications of Capsanthin 3,6 Epoxide

Development as a Biochemical Probe or Biomarker in Experimental Research

The distinct structure of capsanthin-3,6-epoxide, featuring a 3,6-epoxy end group, makes it a candidate for development as a biochemical probe. nih.govmdpi.comresearchgate.net Its presence and concentration could serve as a specific biomarker for certain metabolic states or enzymatic activities within the carotenoid biosynthesis pathway. For instance, its formation is linked to the activity of specific enzymes like capsanthin (B1668288)/capsorubin (B42635) synthase (CCS), which also produces capsanthin and capsorubin. nih.govresearchgate.net

Future research could focus on:

Tracking Carotenoid Metabolism: Developing sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to precisely quantify this compound in various biological matrices. researchgate.netzu.edu.pk This would allow researchers to track the flux through specific branches of the carotenoid pathway under different conditions.

Biomarker of Oxidative Stress: Investigating whether the formation of this compound is modulated by oxidative stress. Some carotenoid epoxides are formed under oxidative conditions, and exploring this relationship could establish this compound as a biomarker for cellular oxidative stress.

Probing Enzyme Function: Using labeled forms of this compound to probe the active sites and mechanisms of enzymes involved in carotenoid metabolism and degradation.

Advanced Biotechnological Production Strategies (e.g., targeted metabolic engineering in plants and microorganisms)

The natural abundance of this compound is relatively low. nih.govmdpi.com To facilitate further research and potential commercial applications, advanced biotechnological production strategies are crucial. Metabolic engineering offers a promising approach to enhance its synthesis in both plants and microorganisms.

Recent breakthroughs have demonstrated the feasibility of producing this compound in engineered Escherichia coli. nih.govacs.orgresearchgate.net By co-expressing multiple carotenogenic enzymes, including paprika capsanthin/capsorubin synthase (CaCCS) and zeaxanthin (B1683548) epoxidase (CaZEP), researchers successfully produced a series of paprika-specific carotenoids, including this compound. nih.govacs.org This work assigned a new function to CaCCS in the biosynthesis of this compound. nih.govacs.org

Key future research areas in this domain include:

Targeted Gene Expression in Plants: Overexpressing or modifying the genes responsible for the synthesis of this compound precursors and the key enzyme, CaCCS, in high-biomass crops. researchgate.netscience.gov This could lead to the development of plant "cell factories" for this specific carotenoid.

Microbial Fermentation Optimization: Optimizing the engineered E. coli strains or exploring other microbial hosts like yeast (Saccharomyces cerevisiae) for higher yields of this compound. science.gov This involves fine-tuning enzyme expression levels and metabolic pathways to channel precursors efficiently towards the desired product. science.gov

Enzyme Engineering: Modifying the structure of CaCCS and other relevant enzymes to enhance their specificity and catalytic efficiency for the production of this compound.

| Research Area | Organism/System | Key Enzymes | Potential Outcome |

| Metabolic Engineering | Escherichia coli | Capsanthin/capsorubin synthase (CaCCS), Zeaxanthin epoxidase (CaZEP) | Increased production of this compound for research and commercial use. nih.govacs.org |

| Plant Genetic Modification | Capsicum annuum (pepper), other crops | Genes for carotenoid biosynthesis pathway | Development of crops with enhanced levels of specific, high-value carotenoids. |

| Enzyme Modification | In vitro / Microbial systems | Capsanthin/capsorubin synthase (CCS) | Improved catalytic efficiency and substrate specificity for targeted carotenoid synthesis. |

Exploration of Novel Biological Functions and Molecular Targets

While the biological activities of major carotenoids are well-documented, the specific functions of minor carotenoids like this compound remain largely unexplored. Preliminary studies suggest that its structural features could confer unique biological properties. For instance, some studies have indicated that this compound possesses notable antioxidant activity, in some cases even greater than that of β-carotene. researchgate.netmdpi.com

Future investigations should aim to:

Elucidate Antioxidant Mechanisms: Delve into the specific mechanisms by which this compound quenches reactive oxygen species and inhibits lipid peroxidation. researchgate.netmdpi.com Studies have shown it has an inhibitory effect on nitric oxide (NO) generation. mdpi.com

Identify Molecular Targets: Utilize techniques like affinity chromatography and proteomics to identify specific proteins and cellular pathways that interact with this compound. This could reveal novel molecular targets for therapeutic intervention.

Investigate Anti-inflammatory and Anti-cancer Potential: Building on findings for related compounds like capsanthin, which has shown anti-tumor promoting activity, future studies should assess the potential of this compound in these areas. researchgate.netmdpi.comnih.gov

Integration into Systems Biology and Multi-Omics Research Platforms

To gain a holistic understanding of the role of this compound, it is essential to integrate its study into systems biology and multi-omics platforms. This approach allows for the simultaneous analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to this compound.

Future research directions include:

Metabolomic Profiling: Performing comprehensive metabolomic analyses of cells or tissues treated with this compound to identify downstream metabolic changes and affected pathways.

Transcriptomic Analysis: Using techniques like RNA-sequencing to determine how this compound influences gene expression profiles, providing insights into its regulatory roles.

Integrative Data Analysis: Combining multi-omics datasets to construct comprehensive models of the cellular response to this compound, identifying key nodes and pathways that are modulated by this compound.

Innovations in Research Delivery Systems for Enhanced In Vitro and In Vivo Efficacy

Like other carotenoids, this compound is a lipophilic molecule, which can limit its bioavailability and efficacy in aqueous biological systems. mdpi.com Developing innovative delivery systems is crucial for both experimental research and potential therapeutic applications.

Future research in this area should focus on:

Nano-Emulsions and Liposomes: Encapsulating this compound in nano-sized emulsions or liposomes to improve its solubility, stability, and cellular uptake in in vitro cell culture studies.

Polymeric Nanoparticles: Developing biodegradable polymeric nanoparticles for the controlled and targeted delivery of this compound in in vivo animal models. This would allow for more accurate assessments of its biological activity and pharmacokinetic profile.

Complexation with Proteins or Cyclodextrins: Exploring the formation of complexes with proteins or cyclodextrins to enhance the aqueous dispersibility of this compound for research applications.

| Delivery System | Advantages | Research Application |

| Nano-emulsions | Increased solubility and bioavailability. | In vitro cell-based assays to study biological activity. |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds. | Targeted delivery to specific cells or tissues in in vivo models. |

| Polymeric Nanoparticles | Controlled release, targeted delivery. | Pharmacokinetic and efficacy studies in animal models. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, moving from its current status as a minor, less-studied carotenoid to a valuable tool in biochemical research and a potential lead compound for various health applications.

Q & A

Q. How is Capsanthin-3,6-epoxide typically isolated from plant sources, and what purification methods are recommended?

this compound is isolated using a combination of solvent extraction and chromatographic techniques. For example, open column chromatography with calcium carbonate (CaCO3) and gradients of toluene/n-hexane is effective for separating carotenoid fractions . Subsequent crystallization from benzene and n-hexane yields purified compounds. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is recommended for purity assessment, as demonstrated in studies on Pouteria sapota and Capsicum annuum .

Q. What analytical techniques are essential for confirming the identity of this compound?

Key techniques include:

- UV-VIS spectroscopy : To observe characteristic absorption maxima (e.g., λmax ~480–505 nm in benzene) and shifts upon acid treatment .

- NMR spectroscopy : ¹H and ¹³C NMR are critical for assigning hydroxyl, epoxy, and keto groups. For instance, δH-3 at 3.93 ppm and coupling constants (e.g., J7,8 = 15.4 Hz) confirm stereochemistry and substituent positions .

- High-resolution mass spectrometry (HRMS) : To verify molecular formulas (e.g., C40H56O3 for 3'-deoxycapsanthin-5,6-epoxide) .

Q. What are the primary natural sources of this compound, and how do they influence its structural variability?

The compound is predominantly found in Capsicum annuum (red peppers) and Pouteria sapota (red papaya). Structural variations arise from hydroxylation patterns (e.g., β- vs. κ-end groups) and oxidation states, which differ based on plant species and developmental stages .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

Conflicting stereochemical data can arise from differences in sample preparation or instrumental sensitivity. To address this:

- Use electronic circular dichroism (ECD) : Compare experimental spectra with semi-synthetic stereoisomers (e.g., natural vs. synthetic cryptocapsin-5,6-epoxide) to assign (5R,6S) or (5S,6R) configurations .

- Validate with heteronuclear single quantum coherence (HSQC) NMR : Correlate proton and carbon shifts (e.g., H-3' at δ 4.51 ppm and C-3' at 70.4 ppm) to confirm substituent positions .

Q. What experimental design considerations are critical for synthesizing this compound derivatives?

- Epoxidation protocols : Optimize reaction conditions (e.g., peroxide concentrations) to avoid over-oxidation of the 3,6-epoxide moiety.

- Stereochemical control : Use chiral catalysts or enzymatic methods to achieve enantioselective synthesis, as manual epoxidation may yield racemic mixtures .

- Scalability : Semi-preparative HPLC with C30 columns is recommended for isolating milligram-scale quantities of derivatives .

Q. How can this compound be integrated into chemometric models for geographical origin analysis of plant samples?

- Employ UHPLC–APCI–HRMS : Profile this compound alongside co-occurring carotenoids (e.g., cryptocapsin, antheraxanthin) to create compound-specific signatures .

- Apply supervised classification methods : Use orthogonal projections to latent structures-discriminant analysis (OPLS-DA) to correlate carotenoid profiles with soil/climate data .

Q. What methodologies are effective for analyzing degradation products or artifacts in this compound studies?

- Acid treatment assays : Monitor UV-VIS spectral shifts (e.g., λmax changes from 505 nm to 486 nm) to detect epoxide ring-opening artifacts .

- Stability studies : Use accelerated aging experiments under controlled light/temperature to quantify degradation kinetics.

Methodological Best Practices

- Data reproducibility : Document chromatographic conditions (e.g., column type, mobile phase ratios) and NMR acquisition parameters (e.g., solvent, temperature) to enable replication .

- Literature validation : Cross-reference spectral data with prior studies on structurally related carotenoids (e.g., capsanthin-5,6-epoxide) to resolve ambiguities .

- Supporting information : Include raw NMR spectra, HPLC chromatograms, and crystallography data in appendices for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.